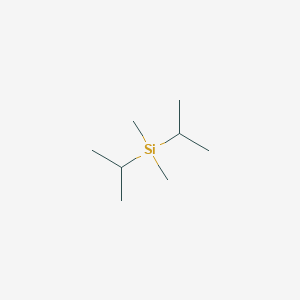
Dimethyldi(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldi(propan-2-yl)silane is a chemical compound with the molecular formula C8H18Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyldi(propan-2-yl)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with isopropylmagnesium chloride (a Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the direct reaction of silicon with isopropyl chloride in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyldi(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent used.
Applications De Recherche Scientifique
Dimethyldi(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of dimethyldi(propan-2-yl)silane involves its ability to form stable bonds with organic and inorganic substrates. This property makes it useful in various applications, such as surface modification and catalysis. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyldi(propen-2-yl)silane
- Dimethyldi(ethyl)silane
- Dimethyldi(methyl)silane
Uniqueness
Dimethyldi(propan-2-yl)silane is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and greater stability, making it suitable for applications that require high-temperature resistance and durability.
Propriétés
Numéro CAS |
3429-53-6 |
|---|---|
Formule moléculaire |
C8H20Si |
Poids moléculaire |
144.33 g/mol |
Nom IUPAC |
dimethyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C8H20Si/c1-7(2)9(5,6)8(3)4/h7-8H,1-6H3 |
Clé InChI |
QFMAXCHTUPRFOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
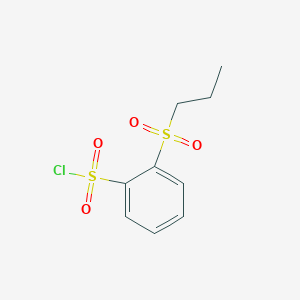

![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)

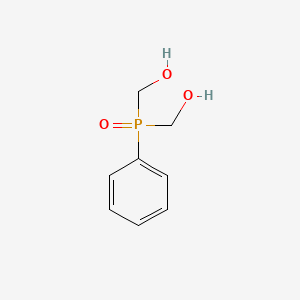
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
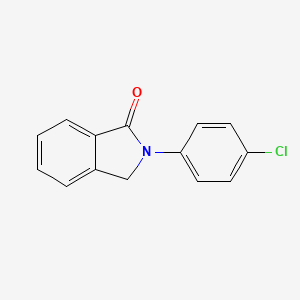
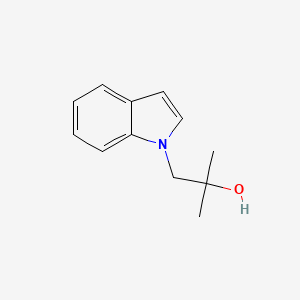
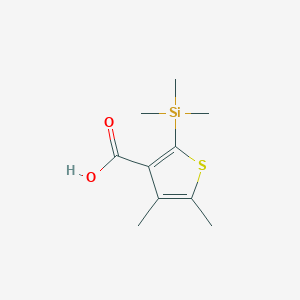
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
